molecular formula C14H12FN3O2S B5874539 1-(3-Fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea

1-(3-Fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea

Cat. No.: B5874539
M. Wt: 305.33 g/mol
InChI Key: AWRDGBPTPVEFJZ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of fluorine, methyl, and nitro groups in the phenyl rings of this compound may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea typically involves the reaction of 3-fluoroaniline and 2-methyl-3-nitroaniline with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the thiourea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides, such as lithium aluminum hydride, are used for reduction.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylthioureas.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modifications. The presence of fluorine and nitro groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea
  • 1-(3-Bromophenyl)-3-(2-methyl-3-nitrophenyl)thiourea
  • 1-(3-Fluorophenyl)-3-(2-methyl-4-nitrophenyl)thiourea

Uniqueness

1-(3-Fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea is unique due to the specific arrangement of fluorine, methyl, and nitro groups on the phenyl rings. This unique structure may result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(2-methyl-3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-9-12(6-3-7-13(9)18(19)20)17-14(21)16-11-5-2-4-10(15)8-11/h2-8H,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRDGBPTPVEFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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